An In-depth Technical Guide to Hydroxysimazine: Chemical Structure, Properties, and Mechanism of Action
An In-depth Technical Guide to Hydroxysimazine: Chemical Structure, Properties, and Mechanism of Action
Introduction
Hydroxysimazine, a significant metabolite of the widely used triazine herbicide simazine, represents a key area of study for researchers in agrochemistry, environmental science, and toxicology.[1][2] Understanding the chemical architecture, physicochemical properties, and biological interactions of hydroxysimazine is paramount for developing a comprehensive understanding of the environmental fate and toxicological profile of its parent compound. This technical guide provides an in-depth exploration of hydroxysimazine, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. Hydroxysimazine is a derivative of 1,3,5-triazine, featuring two ethylamino side chains and a hydroxyl group.
IUPAC Name and Synonyms
The systematic name for hydroxysimazine, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4,6-bis(ethylamino)-1,3,5-triazin-2(1H)-one . It is also commonly referred to by several synonyms, including:
Molecular Formula and Structure
The molecular formula of hydroxysimazine is C₇H₁₃N₅O . Its structure consists of a triazine ring, a six-membered aromatic ring with alternating carbon and nitrogen atoms. This core is substituted with two ethylamino groups at positions 4 and 6, and a hydroxyl group at position 2, which can exist in tautomeric equilibrium with the keto form.
Caption: Conceptual workflow for the laboratory synthesis of hydroxysimazine.
Experimental Protocol: Hydrolysis of Simazine
This protocol describes a general method for the hydrolysis of simazine to hydroxysimazine. The causality behind the choice of an acidic condition is to protonate the triazine ring, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack by water.
Materials:
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Simazine
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Concentrated Sulfuric Acid (H₂SO₄)
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Deionized Water
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Sodium Bicarbonate (NaHCO₃)
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Ethanol
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Büchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask, suspend simazine in deionized water.
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Acidification: Slowly add concentrated sulfuric acid to the suspension while stirring. The amount of acid should be sufficient to create a moderately acidic environment (pH 1-2).
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Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 7. The hydroxysimazine product, being less soluble in neutral water, will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Purification: Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted simazine and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Drying and Characterization: Dry the purified hydroxysimazine under vacuum. Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Self-Validation: The success of this protocol is validated at each step. The completion of the reaction is monitored by TLC. The purity of the final product is confirmed by analytical instrumentation, ensuring the synthesis of the correct compound.
Mechanism of Action: Inhibition of Photosynthesis
The primary herbicidal mode of action for triazine compounds, including hydroxysimazine, is the inhibition of photosynthesis. [3]Specifically, they disrupt the electron transport chain in Photosystem II (PSII).
The D1 Protein: The Molecular Target
The molecular target for triazine herbicides is the D1 protein, a core component of the PSII reaction center in the thylakoid membranes of chloroplasts. [4][5][6]The D1 protein has a specific binding niche for plastoquinone (PQ), a mobile electron carrier.
Competitive Inhibition of Plastoquinone Binding
Hydroxysimazine acts as a competitive inhibitor at the plastoquinone-binding site on the D1 protein. [7]It physically occupies the binding site, thereby preventing the binding of plastoquinone. This blockage of the PQ binding site halts the electron flow from the primary electron acceptor, QA, to PQ.
Caption: Inhibition of electron transport in Photosystem II by hydroxysimazine.
Downstream Consequences of Inhibition
The inhibition of electron transport has several critical downstream consequences for the plant:
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Cessation of ATP and NADPH Production: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH is also halted.
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Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for electron transport is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.
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Oxidative Damage: These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and pigments, leading to membrane leakage, chlorophyll bleaching (chlorosis), and ultimately, cell death (necrosis).
Conclusion
Hydroxysimazine, as the primary hydroxylated metabolite of simazine, plays a crucial role in the overall environmental impact of triazine herbicides. Its distinct chemical structure and physicochemical properties influence its persistence and mobility in the environment. The mechanism of action, centered on the inhibition of photosynthetic electron transport via binding to the D1 protein, provides a clear molecular basis for its herbicidal activity. The information presented in this technical guide, from its fundamental chemical identity to its mode of interaction with biological systems, offers a comprehensive resource for professionals engaged in agrochemical research, environmental monitoring, and the development of safer and more effective agricultural solutions.
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Weed Science Society of America. Residues of Simazine and Hydroxysimazine in an Orchard Soil. Cambridge University Press. [Link]
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Plant and Soil Sciences eLibrary. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics. [Link]
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National Center for Biotechnology Information. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. [Link]
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